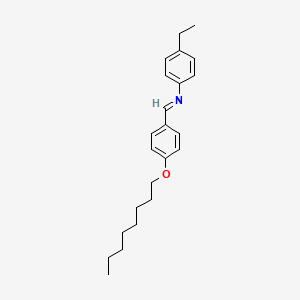
5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione is a compound with the molecular formula C12H14N2O4 . It is known for its unique structure, which includes a cyclohexenyl group attached to a hexahydropyrimidinetrione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione typically involves the hydrogenolysis of the corresponding 2-thiobarbituric acid using a Raney nickel catalyst . The reaction conditions include:
Temperature: Moderate temperatures are usually employed to ensure the stability of the compound.
Pressure: Hydrogen gas is used under controlled pressure to facilitate the hydrogenolysis process.
Catalyst: Raney nickel is the preferred catalyst due to its effectiveness in hydrogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a catalyst like Raney nickel is commonly used for reduction.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen atoms.
Reduced Derivatives: Compounds with saturated cyclohexyl groups.
Substituted Derivatives: Compounds with new functional groups replacing the original ones.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anticonvulsant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems, leading to its potential anticonvulsant effects .
類似化合物との比較
Similar Compounds
5-Ethyl-5-(1-cyclohexenyl)-4,6-dioxo-hexahydropyrimidine: A similar compound with a slightly different structure, known for its anticonvulsant activity.
2-Thiobarbituric Acid Derivatives: Compounds with similar core structures but different substituents, used in various chemical and biological applications.
Uniqueness
5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione stands out due to its unique combination of a cyclohexenyl group and a hexahydropyrimidinetrione core. This structural feature contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
35305-10-3 |
|---|---|
分子式 |
C12H14N2O4 |
分子量 |
250.25 g/mol |
IUPAC名 |
5-ethyl-5-(3-oxocyclohexen-1-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H14N2O4/c1-2-12(7-4-3-5-8(15)6-7)9(16)13-11(18)14-10(12)17/h6H,2-5H2,1H3,(H2,13,14,16,17,18) |
InChIキー |
QECKKEAIYXGFLF-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC(=O)CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)

![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)


![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)


![[1,1'-Biphenyl]-4-yl diethyl phosphate](/img/structure/B14673839.png)



